Silica

Description

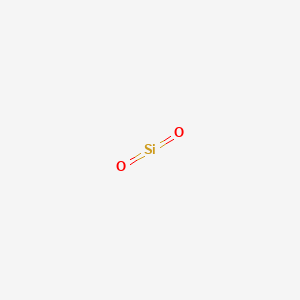

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Mesoporous Silica Nanoparticles (MSNs) for Advanced Drug Delivery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of mesoporous silica nanoparticles (MSNs). We will delve into the core principles of MSN synthesis, characterization, functionalization, and their application as sophisticated drug delivery systems. The focus is not merely on protocols but on the underlying causality behind experimental choices, ensuring a robust and validated understanding of this versatile nanoplatform.

Introduction: The Advent of a Versatile Nanocarrier

Since their initial development, mesoporous this compound nanoparticles (MSNs) have garnered immense attention as premier drug delivery carriers due to a unique combination of advantageous properties.[1][2] These materials are characterized by a rigid this compound framework containing a network of hundreds of empty, ordered channels or "mesopores".[2][3]

Key attributes that make MSNs a superior platform for nanomedicine include:

-

High Surface Area and Large Pore Volume : MSNs possess an exceptionally high specific surface area (often exceeding 700 m²/g) and large pore volumes, which allows for a significant drug loading capacity for a wide range of therapeutic agents, including both hydrophilic and hydrophobic molecules.[2][4][5]

-

Tunable Physicochemical Properties : The particle size (typically 50-200 nm), pore diameter (2-50 nm), and morphology can be precisely controlled during synthesis.[1][2][6] This tunability is critical for optimizing in vivo behavior, including biodistribution and cellular uptake.

-

Facile Surface Functionalization : The surface of MSNs is rich in silanol (Si-OH) groups, which provides a versatile handle for covalent modification with various organic ligands, polymers, and biomolecules.[7][8] This allows for the engineering of "smart" nanoparticles capable of targeted delivery and stimuli-responsive drug release.

-

Excellent Biocompatibility and Biodegradability : The amorphous this compound framework is generally considered biocompatible and can slowly degrade under physiological conditions into non-toxic silicic acid, which can be excreted by the body.[4][9][10]

These distinctive features have positioned MSNs at the forefront of research for applications ranging from cancer therapy and gene delivery to advanced bioimaging and tissue engineering.[4][6][11][12]

The Foundation: Synthesis and Formation Mechanism

The fabrication of most MSNs relies on a surfactant-templated, sol-gel process.[1][5] This bottom-up approach provides exquisite control over the final nanoparticle structure. The mechanism can be understood through two concurrent processes: liquid crystal templating and this compound condensation.

Liquid Crystal Templating : In an aqueous solution, surfactant molecules, such as cetyltrimethylammonium bromide (CTAB), self-assemble into ordered micellar structures (e.g., spherical or rod-like) when their concentration exceeds the critical micelle concentration.[13][14] These micelles act as the "template" or "mold" around which the this compound framework will form. The interaction between anionic silicate oligomers and the cationic headgroups of the surfactant molecules drives this templating process.[14]

Sol-Gel Process : The sol-gel process involves the hydrolysis and condensation of a this compound precursor, most commonly tetraethyl orthosilicate (TEOS).[1][15]

-

Hydrolysis : In the presence of water and a catalyst (typically a base like NaOH or ammonia), the alkoxy groups of TEOS are hydrolyzed to form silicic acid (Si(OH)₄) and silanol groups (Si-OH).[1]

-

Condensation : These silanol groups then condense with each other to form siloxane bridges (Si-O-Si), creating a growing inorganic this compound network around the surfactant micelle templates.[1][16]

The reaction is allowed to proceed until a stable nanoparticle is formed. The final crucial step is the removal of the surfactant template, which is typically achieved through solvent extraction or calcination at high temperatures, leaving behind a network of empty, ordered mesopores.[16]

Core Experimental Protocol: Modified Sol-Gel Synthesis

This protocol describes a widely used method for synthesizing spherical MSNs with a particle size of approximately 100-150 nm. The causality behind the choice of reagents is critical: CTAB serves as the pore-forming template, TEOS is the this compound framework source, and NaOH acts as a catalyst to accelerate the hydrolysis and condensation of TEOS.[16]

Materials:

-

Cetyltrimethylammonium bromide (CTAB)

-

Sodium hydroxide (NaOH), 2.0 M aqueous solution

-

Tetraethyl orthosilicate (TEOS)

-

Deionized water

-

Ethanol

-

Methanol

-

Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Template Solution Preparation : Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask.

-

Catalyst Addition : Add 3.5 mL of 2.0 M NaOH solution to the CTAB solution.

-

Temperature Adjustment : Heat the mixture to 80°C in a silicone oil bath under vigorous stirring (e.g., 800 rpm) until the solution becomes clear. The elevated temperature ensures the proper formation and stability of the liquid crystal template phase.

-

This compound Source Addition : Add 5.0 mL of TEOS dropwise to the surfactant solution. The slow addition is crucial to prevent uncontrolled, rapid polymerization, which would lead to non-uniform particles.

-

Reaction : Keep the mixture stirring at 80°C for 2 hours. A white precipitate will form, indicating the formation of the nanoparticles.

-

Particle Collection : Collect the as-synthesized nanoparticles by centrifugation or filtration. Wash thoroughly with deionized water and then methanol to remove residual reactants.

-

Template Removal (Solvent Extraction) : To remove the CTAB template, resuspend the particles in a solution of methanol containing hydrochloric acid (e.g., 1% v/v HCl) and reflux overnight. This method is gentler than calcination and helps preserve surface silanol groups for subsequent functionalization.

-

Final Washing and Drying : Wash the template-removed particles with ethanol and water to remove all traces of acid and surfactant. Dry the final MSN product under vacuum.

Essential Characterization of MSNs

Verifying the physicochemical properties of the synthesized MSNs is a self-validating step essential for ensuring reproducibility and predicting performance. Each technique provides a critical piece of the puzzle.

| Characterization Technique | Primary Information Obtained | Causality/Significance |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Particle size, size distribution, morphology, and visualization of the porous structure.[17][18] | Confirms the successful synthesis of discrete nanoparticles and provides the first visual evidence of the mesoporous channels. Particle size is a key determinant of in vivo biodistribution.[19] |

| Nitrogen Adsorption-Desorption Analysis | BET surface area, BJH pore size distribution, and total pore volume.[16][18] | Quantifies the key structural parameters that determine the drug loading capacity. The characteristic Type IV isotherm confirms the mesoporous nature of the material.[18] |

| Small-Angle X-ray Diffraction (XRD) | Degree of order and arrangement of the mesopores (e.g., 2D hexagonal).[17][20] | A distinct diffraction peak indicates a well-ordered mesostructure, which is a hallmark of high-quality MSNs synthesized via templating.[17] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of siloxane (Si-O-Si) bonds and silanol (Si-OH) groups. Confirms template removal and successful surface functionalization.[17][20] | Verifies the chemical composition of the this compound framework and the availability of surface silanol groups, which are the reaction sites for functionalization. |

| Dynamic Light Scattering (DLS) & Zeta Potential | Hydrodynamic diameter in solution and surface charge.[17] | Assesses the colloidal stability of the nanoparticles in biological media and provides a measure of surface charge, which influences cellular interaction and protein adsorption.[5] |

Functionalization: Engineering MSNs for Targeted Drug Delivery

Bare MSNs are effective drug reservoirs, but their true potential is unlocked through surface functionalization.[7] This process transforms them into "smart" carriers that can recognize specific cells and release their payload in response to internal or external stimuli.[8][21] The abundance of surface silanol groups facilitates straightforward covalent modification.[7]

Post-Synthesis Grafting This is the most common method, where functional molecules are attached to the surface of pre-formed, template-removed MSNs.[22]

-

Purpose : To add functionalities like targeting ligands, stimuli-responsive gates, or polymers for improved stability (e.g., PEGylation).[8]

-

Typical Protocol (Amine Functionalization) :

-

Disperse dried MSNs in an anhydrous solvent like toluene. Anhydrous conditions are critical to prevent self-condensation of the organosilane.

-

Add an amin-osilane, such as (3-Aminopropyl)triethoxysilane (APTES).

-

Reflux the mixture overnight. The ethoxy groups of APTES react with the surface silanol groups of the MSN, forming stable covalent bonds.

-

Wash the functionalized MSNs thoroughly to remove unreacted silane.

-

-

Causality : The resulting amine groups provide a positive surface charge, which can enhance cellular uptake, and serve as a chemical handle for further conjugation of targeting molecules (e.g., folic acid, antibodies) or drugs.[5][7]

Drug Loading and Release Mechanisms

The high surface area and pore volume of MSNs allow for efficient drug loading, while surface engineering enables precise control over drug release.[7][23]

Drug Loading Strategies The most common method is adsorption via incipient wetness impregnation .[5] This involves suspending the MSNs in a concentrated solution of the drug. The drug molecules diffuse into the mesopores and adsorb onto the inner this compound surface.[5] The solvent is then evaporated, leaving the drug molecules trapped within the pores.

Drug Release Mechanisms

-

Passive Diffusion : In unmodified MSNs, the drug is released via simple diffusion out of the open pores. The release rate can be modulated by pore size and drug-matrix interactions but is often difficult to control, leading to potential premature release.[24][25]

-

Stimuli-Responsive Release : This is the hallmark of advanced MSN-based systems. The pore openings are capped with "gatekeepers" that can be removed by a specific trigger, leading to on-demand drug release. This minimizes side effects and maximizes therapeutic efficacy at the target site.[2][25] Common triggers include:

-

pH : Using acid-labile linkers or pH-responsive polymers that change conformation in the acidic environment of tumors or endosomes.[24][26]

-

Redox : Employing disulfide bonds that are cleaved in the highly reducing intracellular environment.[7]

-

Enzymes : Designing gates that are specifically degraded by enzymes overexpressed in diseased tissue.

-

External Stimuli : Incorporating materials that respond to light, magnetic fields, or ultrasound.[4][26]

-

Biocompatibility and Safety Considerations

For any nanomedicine to be clinically viable, a thorough understanding of its biocompatibility is paramount. MSNs are generally considered safe, but their biological interactions are influenced by several factors.[4][27]

-

Degradation : The this compound framework of MSNs can be hydrolyzed into orthosilicic acid (Si(OH)₄), a biocompatible and excretable compound.[4][28] The rate of dissolution depends on the degree of siloxane condensation and surface modifications.

-

Toxicity : The primary toxicity concerns for this compound nanoparticles are related to cellular interactions. The mesoporous structure of MSNs appears to reduce cytotoxicity compared to non-porous this compound particles of the same size, possibly by minimizing direct contact area with cell membranes.[28] However, factors like high positive surface charge can lead to membrane disruption and toxicity.[29]

-

In Vivo Disposition : Particle size is a critical determinant of the in vivo fate of MSNs.[19] Larger particles (>200 nm) are often rapidly cleared by the reticuloendothelial system (RES) in the liver and spleen, while very small particles (<10 nm) may be quickly eliminated through the kidneys. A size range of 50-200 nm is often considered optimal for avoiding rapid clearance and benefiting from the enhanced permeability and retention (EPR) effect in tumors.[4]

Conclusion and Future Outlook

Mesoporous this compound nanoparticles represent a highly adaptable and powerful platform for advanced drug delivery. Their well-defined structure, high loading capacity, and versatile surface chemistry allow for the rational design of sophisticated nanocarriers. By leveraging controlled synthesis and precise functionalization, MSNs can be engineered to overcome significant challenges in modern medicine, such as drug insolubility, non-specific toxicity, and multidrug resistance.[5][30]

Future research will continue to focus on developing more complex, multifunctional MSN systems that integrate diagnostic and therapeutic capabilities (theranostics), advancing stimuli-responsive systems for even greater control over drug release, and completing the rigorous in vivo studies necessary for clinical translation.[11][12] The continued evolution of MSN design ensures they will remain a cornerstone of nanomedicine for years to come.

References

- 1. Mesoporous this compound Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmafocusasia.com [pharmafocusasia.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications and Biocompatibility of Mesoporous this compound Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 6. An Update on Mesoporous this compound Nanoparticle Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Mesoporous this compound and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mesoporous this compound Nanoparticles: Types, Synthesis, Role in the Treatment of Alzheimer’s Disease, and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mesoporous this compound Nanoparticles in Biomedicine: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modeling self-assembly of this compound/surfactant mesostructures in the templated synthesis of nanoporous solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 19. Establishing the effects of mesoporous this compound nanoparticle properties on in vivo disposition using imaging-based pharmacokinetics. [vivo.weill.cornell.edu]

- 20. researchgate.net [researchgate.net]

- 21. Functionalized mesoporous this compound particles for application in drug delivery system. | Semantic Scholar [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. mdpi.com [mdpi.com]

- 25. Mesoporous this compound nanoparticles as a drug delivery mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Mesoporous this compound Nanoparticle Nanocarriers – Biofunctionality and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 29. THE BIOCOMPATIBILITY OF MESOPOROUS SILICATES - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Functionalized Mesoporous this compound Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Purification: A Technical Guide to Silica Gel Chromatography

For researchers, medicinal chemists, and professionals in drug development, the purification of chemical entities is a daily, critical endeavor. Among the arsenal of purification techniques, silica gel chromatography stands as the most ubiquitous and versatile method for the isolation of organic compounds. Its power lies in its simplicity, scalability, and the fine-tunable nature of its separation principles. This guide provides an in-depth exploration of the core tenets of this compound gel chromatography, moving beyond a simple recitation of protocols to elucidate the underlying scientific principles that govern separation. By understanding the "why" behind the "how," scientists can elevate their purification strategies from routine procedures to highly optimized, efficient workflows.

The Stationary Phase: Understanding the this compound Gel Landscape

The heart of the separation lies within the stationary phase: a porous, amorphous polymer of silicon dioxide (SiO₂).[1] Its effectiveness is not merely due to its bulk properties but is intrinsically linked to its microscopic and chemical characteristics.

Physicochemical Properties of Chromatographic this compound

The performance of this compound gel is dictated by several key physical parameters that must be considered in the context of the specific separation challenge.[2]

-

Particle Size and Shape: this compound gels for chromatography are available in a range of particle sizes. Smaller, more uniform spherical particles generally lead to higher efficiency and resolution due to more homogenous column packing and reduced path lengths for analyte diffusion.[3][4] However, this comes at the cost of increased backpressure.[5] Larger, irregular particles are more economical and suitable for less demanding applications like gravity chromatography.[4]

-

Pore Size: The pores within the this compound particles provide the vast surface area necessary for interaction. The choice of pore size is critical and should be matched to the size of the molecules being separated.[5] For small organic molecules (typically < 1,000 Da), a pore size of 60 Å is standard.[6] Larger molecules like peptides and proteins require larger pores (100-1000 Å) to prevent size exclusion effects, where the molecule is too large to enter the pores and elutes without retention.[7]

-

Surface Area: A larger surface area, a direct consequence of the porous nature of this compound, provides more sites for interaction, leading to better adsorption capacity and separation power.[8]

| Property | Typical Range for Flash Chromatography | Impact on Separation |

| Particle Size | 40-63 µm | Smaller particles increase resolution but also backpressure.[9] |

| Pore Size | 60 Å (for small molecules) | Must be large enough for analytes to enter and interact with the surface.[7] |

| Surface Area | 300-500 m²/g | Higher surface area generally leads to better separation capacity.[6] |

The Crucial Role of Silanol Groups

The surface of this compound gel is populated with hydroxyl groups known as silanols (Si-OH). These groups are the primary active sites in normal-phase chromatography and are responsible for the separation mechanism.[1] There are three main types of silanol groups: isolated, vicinal, and geminal.[3] These silanol groups are weakly acidic and act as hydrogen bond donors and acceptors, interacting with polar functional groups of the analyte molecules.[8] The density and activity of these silanol groups can be influenced by the water content of the this compound gel; anhydrous this compound is highly polar, while the presence of water can moderate this polarity.[4]

The Mobile Phase: Driving the Separation

The mobile phase, or eluent, is the solvent or mixture of solvents that flows through the column and carries the components of the mixture with it.[10] The choice and composition of the mobile phase are critical for achieving a successful separation.

Normal-Phase vs. Reversed-Phase Chromatography

The polarity of the stationary and mobile phases defines the mode of chromatography.

-

Normal-Phase Chromatography: This is the classical mode using unmodified this compound gel. A polar stationary phase (this compound gel) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate).[1] In this setup, polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will be retained longer, while non-polar compounds will travel through the column more quickly with the non-polar mobile phase.[8]

-

Reversed-Phase Chromatography: In this mode, the this compound gel is chemically modified to have a non-polar surface. This is typically achieved by bonding long alkyl chains (e.g., C18, C8) to the silanol groups.[11][12] A polar mobile phase, such as a mixture of water and an organic solvent like methanol or acetonitrile, is used.[13] The separation mechanism is based on hydrophobic interactions; non-polar analytes will be more strongly retained by the non-polar stationary phase, while polar compounds will elute faster with the polar mobile phase.[14]

The Eluotropic Series and Solvent Strength

The ability of a solvent to move a compound through the column is referred to as its solvent strength or eluting power . Solvents can be ranked in an eluotropic series based on their polarity and their ability to displace analytes from the stationary phase.[15] In normal-phase chromatography, more polar solvents have greater eluting power. The selection of the mobile phase often involves a mixture of a weak, non-polar solvent (like hexane) and a stronger, more polar solvent (like ethyl acetate). The ratio of these solvents is adjusted to achieve the desired separation.

A typical eluotropic series for normal-phase chromatography on this compound gel is as follows (in order of increasing solvent strength):

Hexane < Toluene < Dichloromethane < Diethyl Ether < Ethyl Acetate < Acetone < 2-Propanol < Methanol

The solvent strength parameter, ε⁰, provides a quantitative measure of a solvent's eluting power on a given adsorbent.[16]

The Mechanism of Separation: A Dynamic Equilibrium

Separation in this compound gel chromatography is a dynamic process involving the continuous adsorption and desorption of analyte molecules onto the stationary phase as they are carried along by the mobile phase.[1] The extent to which a compound is retained is determined by the equilibrium of its distribution between the stationary and mobile phases.

This equilibrium is governed by the principles of thermodynamics and kinetics, which can be visualized through the following diagram:

Caption: Dynamic equilibrium of an analyte between the mobile and stationary phases.

The separation of a mixture into its individual components occurs because different compounds have different affinities for the stationary phase. A compound with a higher affinity will spend more time adsorbed on the this compound gel and thus move down the column more slowly. Conversely, a compound with a lower affinity will spend more time in the mobile phase and move down the column more quickly.

Factors Influencing Resolution: The Van Deemter Equation

The efficiency of a chromatographic separation is often described in terms of theoretical plates, and the factors contributing to peak broadening are mathematically represented by the Van Deemter equation.[17][18] This equation relates the height equivalent to a theoretical plate (HETP) to the linear velocity of the mobile phase.[19]

HETP = A + B/u + C·u

Where:

-

HETP is a measure of the column's resolving power (a smaller HETP indicates higher efficiency).[18]

-

A is the eddy-diffusion parameter, which accounts for the different paths molecules can take through the packed column.[18]

-

B is the longitudinal diffusion coefficient, representing the natural diffusion of molecules from a concentrated band to more dilute regions.[18]

-

C is the mass transfer coefficient, which relates to the rate at which an analyte equilibrates between the stationary and mobile phases.[18]

-

u is the linear velocity of the mobile phase.[18]

The Van Deemter equation highlights that there is an optimal flow rate at which the column efficiency is maximized (i.e., HETP is minimized).[17] Operating at flow rates significantly above or below this optimum will lead to increased peak broadening and reduced resolution.[20]

Caption: A graphical representation of the Van Deemter equation.

Practical Considerations for Optimal Separation

Theoretical understanding must be paired with meticulous practical execution to achieve high-quality separations.

Column Packing: The Foundation of a Good Separation

Properly packing the chromatography column is paramount to preventing issues like channeling, which can severely degrade separation performance. There are two primary methods for packing a column with this compound gel:

-

Dry Packing: The dry this compound gel powder is poured into the column, and the mobile phase is then passed through to equilibrate the column. This method is generally less preferred as it can lead to air bubbles and an unevenly packed bed.

-

Slurry Packing: The this compound gel is mixed with the mobile phase to create a slurry, which is then poured into the column.[21] This method typically results in a more uniform and well-packed column, minimizing the risk of air pockets.[22]

Step-by-Step Protocol for Slurry Packing a Column:

-

Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[10]

-

Add a thin layer of sand over the cotton plug.[22]

-

In a separate beaker, create a slurry of the this compound gel in the initial mobile phase.[23]

-

Pour the slurry into the column, gently tapping the sides to encourage even settling and the release of any trapped air bubbles.[21]

-

Allow the this compound gel to settle, and then carefully add a protective layer of sand on top of the this compound bed.[22]

-

Drain the excess solvent until the solvent level is just at the top of the sand layer, ensuring the this compound bed never runs dry.[10]

Sample Loading: Introducing the Mixture to the Column

The manner in which the sample is introduced onto the column can significantly impact the resolution of the separation. The goal is to apply the sample in as narrow a band as possible.

-

Wet (Liquid) Loading: The sample is dissolved in a small amount of the mobile phase (or a solvent weaker than the mobile phase) and carefully pipetted onto the top of the column.[22] This is a straightforward method, but the choice of solvent is crucial. Dissolving the sample in a solvent that is too strong will cause premature elution and band broadening.

-

Dry Loading: The sample is pre-adsorbed onto a small amount of this compound gel (or an inert support like Celite).[22] The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the column.[22] Dry loading is particularly advantageous for samples that are not very soluble in the mobile phase or when a highly polar solvent is required to dissolve the sample.

Elution Technique: Isocratic vs. Gradient

The mobile phase composition can either be kept constant or varied during the separation.

-

Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation.[24] This method is simpler but may not be effective for separating mixtures with components of widely differing polarities. Late-eluting peaks can become significantly broadened.[25]

-

Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the proportion of the more polar (stronger) solvent.[24] This technique is highly effective for complex mixtures, as it allows for the elution of weakly retained compounds early in the run, followed by the elution of more strongly retained compounds in a reasonable time and with better peak shape.[25][26]

Caption: Comparison of Isocratic and Gradient Elution Workflows.

Troubleshooting Common Issues in this compound Gel Chromatography

Even with a solid theoretical understanding, practical challenges can arise. Below is a table of common problems and their potential causes and solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Separation/Overlapping Peaks | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling). | - Optimize the mobile phase composition (try a different solvent system or a gradient).- Reduce the amount of sample loaded onto the column.- Repack the column carefully using the slurry method. |

| Peak Tailing | - Interactions with acidic silanol groups (for basic compounds).- Column degradation. | - Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Use a fresh column. |

| Compound Stuck on the Column | - Mobile phase is too weak (not polar enough).- Compound is unstable on this compound. | - Increase the polarity of the mobile phase (use a stronger solvent).- If the compound is unstable, consider an alternative stationary phase (e.g., alumina) or a different purification technique. |

| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - This is often irreversible and requires repacking the column. Always ensure a continuous flow of solvent and never let the column run dry. |

Conclusion: A Powerful and Adaptable Technique

This compound gel chromatography remains an indispensable tool in the modern chemical and pharmaceutical sciences. Its principles, rooted in the fundamental concepts of adsorption, partition, and dynamic equilibrium, provide a robust framework for the purification of a vast array of molecules. By mastering the interplay between the stationary phase characteristics, mobile phase selection, and practical execution, researchers can transform this routine technique into a highly efficient and powerful purification engine, accelerating the pace of discovery and development.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. Chromatography Gels | ZEOCHEM [zeochem.com]

- 3. agcchem.com [agcchem.com]

- 4. silicycle.com [silicycle.com]

- 5. silicycle.com [silicycle.com]

- 6. youtube.com [youtube.com]

- 7. ymcamerica.com [ymcamerica.com]

- 8. nbinno.com [nbinno.com]

- 9. How Particle Size Affects Chromatography Performance [phenomenex.com]

- 10. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]

- 11. veeprho.com [veeprho.com]

- 12. This compound Gel Bonded Phase (Functionalized) | [sorbtech.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 15. sorbtech.com [sorbtech.com]

- 16. mdpi.com [mdpi.com]

- 17. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]

- 18. Van Deemter equation - Wikipedia [en.wikipedia.org]

- 19. mac-mod.com [mac-mod.com]

- 20. scribd.com [scribd.com]

- 21. youtube.com [youtube.com]

- 22. Running a this compound Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. uhplcs.com [uhplcs.com]

- 25. biotage.com [biotage.com]

- 26. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]

An In-depth Technical Guide to the Surface Chemistry of Fumed Silica for Pharmaceutical Development

Abstract

Fumed silica, a synthetic amorphous form of silicon dioxide, is a cornerstone material in the pharmaceutical industry, valued for its high purity, large surface area, and unique particle morphology.[1][2] Its functionality, however, is not derived from its bulk composition alone, but is overwhelmingly dictated by its surface chemistry. This guide provides a detailed exploration of the fumed this compound surface, beginning with its synthesis-derived native state, which is rich in reactive silanol groups (Si-OH). We delve into the principles and methodologies of surface modification, particularly the transformation from a hydrophilic to a hydrophobic state. Central to this guide are the core analytical techniques required to rigorously characterize these surfaces. We present not just the protocols, but the scientific rationale behind Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), Contact Angle Goniometry, and Zeta Potential analysis. Finally, we connect this fundamental surface science to its practical application in drug development, illustrating how precise control over surface chemistry enhances drug formulation, stability, and delivery.[3][4]

Genesis and Intrinsic Properties of Fumed this compound

The Flame Hydrolysis Process: A Foundation of High Purity and Unique Morphology

Fumed this compound, also known as pyrogenic this compound, is produced through the high-temperature flame hydrolysis of a silicon precursor, typically silicon tetrachloride (SiCl₄), in a hydrogen-oxygen flame.[5][6][7] The overall reaction can be summarized as:

SiCl₄ + 2H₂ + O₂ → SiO₂ + 4HCl

This process occurs at temperatures exceeding 1000°C, leading to the formation of microscopic, non-porous primary particles of amorphous this compound, typically 5-50 nm in diameter.[6][7] These primary particles immediately collide and fuse, forming a three-dimensional, branched, chain-like structure.[5][7][8] These chains then become mechanically entangled into larger agglomerates. This unique morphology is responsible for fumed this compound's extremely low bulk density and high specific surface area (50–600 m²/g), which are critical to its performance.[7]

The Native Hydrophilic Surface: Understanding Silanol Groups

The surface of freshly produced, unmodified fumed this compound is rich in silanol groups (Si-OH), making it inherently hydrophilic, or water-loving.[2][9] These silanol groups are the primary sites for chemical interaction and are the most critical feature of fumed this compound's surface chemistry. They can be classified into three main types:

-

Isolated Silanols: Single hydroxyl groups separated from others.

-

Vicinal (or Adjacent) Silanols: Two hydroxyl groups on adjacent silicon atoms.

-

Geminal (or Twin) Silanols: Two hydroxyl groups attached to the same silicon atom.[10]

These groups, particularly the isolated and vicinal types, can form extensive hydrogen-bond networks with each other and with adsorbed molecules like water.[11][12] This high density of polar silanol groups (typically 2-4 OH/nm²) is responsible for the material's strong thickening effect in non-polar liquids and its utility in aqueous systems.[11][13]

Tailoring the Surface: From Hydrophilic to Hydrophobic

The Rationale for Surface Modification

While the native hydrophilic surface is advantageous for aqueous formulations, it is often detrimental in non-polar or water-sensitive systems, such as oils, silicone elastomers, and many polymer composites. In these cases, the polar this compound particles tend to agglomerate and are difficult to disperse.

The primary goal of surface modification is to convert the hydrophilic surface to a hydrophobic (water-repelling) one.[14] This is achieved by chemically replacing the polar silanol groups with non-polar organic moieties.[9] This transformation yields several benefits:

-

Improved Dispersibility: Hydrophobic this compound disperses readily in non-polar media like oils and resins.[15][16]

-

Water Repellency: The modified surface repels water, reducing moisture absorption and making it ideal for water-sensitive applications.[15]

-

Rheology Control in Polar Systems: Hydrophobic grades can effectively adjust the viscosity of polar systems where hydrophilic grades would fail.[16]

Key Modification Chemistries: The Silanization Reaction

The most common method for rendering fumed this compound hydrophobic is through a silanization reaction. This involves reacting the surface silanol groups with a reactive silane, such as a chlorosilane or a silazane. A common agent is hexamethyldisilazane (HMDS).[11][16]

The reaction with HMDS proceeds as follows:

2(≡Si-OH) + (CH₃)₃Si-NH-Si(CH₃)₃ → 2(≡Si-O-Si(CH₃)₃) + NH₃

In this reaction, two surface silanol groups are capped by trimethylsilyl groups, eliminating the polar hydroxyl functionality and creating a non-polar, hydrophobic surface covered with methyl groups.[15] This process can be performed in a dry process, which is efficient and avoids solvent waste.[11][17]

A Scientist's Toolkit: Core Techniques for Surface Characterization

To control and validate the surface properties of fumed this compound, a suite of analytical techniques is essential. As a Senior Application Scientist, the causality behind selecting a technique is as important as the data it generates. The following workflow provides a comprehensive and self-validating system for characterization.

Fourier-Transform Infrared Spectroscopy (FTIR): Identifying Surface Functional Groups

-

Scientific Rationale: FTIR is the primary tool for qualitative confirmation of surface modification. It directly probes the vibrational modes of chemical bonds on the this compound surface. The presence or absence of specific absorption bands provides definitive evidence of which functional groups are present.

-

Experimental Protocol:

-

Sample Preparation: Prepare a self-supporting wafer by pressing ~20 mg of the fumed this compound powder. Crucially, the sample must be dried in a vacuum oven (e.g., at 110°C for 2 hours) prior to analysis to remove physically adsorbed water, which has a broad -OH band that can interfere with the silanol signal.[18][19]

-

Data Acquisition: Place the wafer in the spectrometer's sample holder. Collect a spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Analysis:

-

For hydrophilic this compound , look for a sharp absorption band around 3745 cm⁻¹ , which is characteristic of the O-H stretching vibration of isolated silanol groups.[20][21] A broader band between 3100-3600 cm⁻¹ indicates hydrogen-bonded silanols and residual water.[22]

-

For hydrophobically modified this compound , the peak at 3745 cm⁻¹ should be significantly attenuated or absent. Concurrently, new peaks corresponding to the organic modifier should appear, such as C-H stretching vibrations around 2900-3000 cm⁻¹.[23]

-

-

| Functional Group | Characteristic FTIR Absorption Band (cm⁻¹) | Interpretation |